Thiazole, 4-(4-biphenyl)-2-phenylamino-
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Overview
Description
Thiazole, 4-(4-biphenyl)-2-phenylamino- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the thiazole ring, along with the biphenyl and phenylamino groups, contributes to its distinct characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4-(4-biphenyl)-2-phenylamino- typically involves the formation of the thiazole ring followed by the introduction of the biphenyl and phenylamino groups. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, the reaction between 4-biphenyl-2-bromoacetophenone and thiourea under basic conditions can yield the desired thiazole compound.
Industrial Production Methods
Industrial production of Thiazole, 4-(4-biphenyl)-2-phenylamino- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-(4-biphenyl)-2-phenylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the biphenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Thiazole, 4-(4-biphenyl)-2-phenylamino- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiazole, 4-(4-biphenyl)-2-phenylamino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole, 2-amino-4-(4-biphenylyl): Another thiazole derivative with similar structural features but different functional groups.
4-(4-Biphenyl)-2-(4-ethyl-phenyl)thiazole: A related compound with an ethyl group instead of a phenylamino group.
Uniqueness
Thiazole, 4-(4-biphenyl)-2-phenylamino- is unique due to the presence of both biphenyl and phenylamino groups, which contribute to its distinct chemical properties and reactivity
Properties
Molecular Formula |
C21H16N2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H16N2S/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-24-21(23-20)22-19-9-5-2-6-10-19/h1-15H,(H,22,23) |
InChI Key |
UEDCZBWXVGGJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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